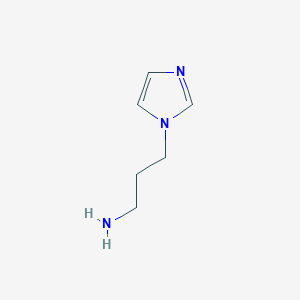

1-(3-Aminopropyl)imidazole

Description

Properties

IUPAC Name |

3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHWOCLBMVSZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063685 | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5036-48-6 | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Aminopropyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)imidazole

This technical guide provides a comprehensive overview of a primary synthesis protocol for 1-(3-aminopropyl)imidazole, a valuable intermediate in pharmaceutical and materials science. The intended audience for this document includes researchers, scientists, and professionals in drug development and chemical manufacturing.

Overview of Synthesis Strategy

The most common and industrially scalable method for synthesizing this compound is a two-step process. This process begins with the cyanoethylation of imidazole (B134444) via a Michael addition reaction with acrylonitrile (B1666552), which forms the intermediate 3-(1H-imidazol-1-yl)propanenitrile. The subsequent step involves the catalytic hydrogenation of the nitrile group to yield the final primary amine product, this compound.[1] This method is advantageous due to the ready availability and low cost of the starting materials, mild reaction conditions, and high overall yield.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 5036-48-6 |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 296 °C |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index | n20/D 1.519 |

Detailed Experimental Protocols

The following section details the experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile

This step involves the base-catalyzed Michael addition of imidazole to acrylonitrile.

Reaction: Imidazole + Acrylonitrile → 3-(1H-Imidazol-1-yl)propanenitrile

Experimental Procedure:

-

To a reaction vessel, add imidazole and acrylonitrile. The molar ratio of imidazole to acrylonitrile should be in the range of 1:1 to 1:2.[1]

-

The reaction can be carried out without a solvent or in a solvent such as ethanol.[2]

-

The mixture is stirred at a temperature between 30°C and 70°C. A preferred condition is stirring at 50°C for 5 hours.[1]

-

Upon completion of the reaction, as monitored by an appropriate method (e.g., TLC or GC), any excess acrylonitrile and solvent are removed by evaporation under reduced pressure.[2]

-

The resulting crude 3-(1H-imidazol-1-yl)propanenitrile can be purified by vacuum distillation.[2]

Quantitative Data for Step 1:

| Parameter | Value/Range |

| Imidazole:Acrylonitrile Molar Ratio | 1:1 to 1:2[1] |

| Reaction Temperature | 30-70 °C[1] |

| Preferred Temperature | 50 °C[1] |

| Reaction Time | 1-10 hours[1] |

| Preferred Reaction Time | 5 hours[1] |

| Yield | ~84%[2] |

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitrile intermediate.

Reaction: 3-(1H-Imidazol-1-yl)propanenitrile + H₂ → this compound

Experimental Procedure:

-

The 3-(1H-imidazol-1-yl)propanenitrile intermediate is dissolved in a suitable solvent, such as ethanol.

-

A hydrogenation catalyst is added to the mixture. Raney Nickel is a commonly used catalyst for this reduction.[1] The amount of catalyst can range from 1% to 10% of the mass of the nitrile intermediate, with 4% to 6% being a preferred range.[1]

-

The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere. The hydrogen pressure can range from 1 to 20 MPa, with a typical pressure being 10 MPa.[1]

-

The reaction mixture is heated to a temperature between 50°C and 200°C, with a preferred temperature of 125°C, and stirred for 2 to 10 hours (typically 5 hours).[1]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate by distillation under normal pressure.

-

The final product, this compound, is purified by vacuum distillation, collecting the fraction at approximately 140°C/5mmHg.[1]

Quantitative Data for Step 2:

| Parameter | Value/Range |

| Catalyst | Raney Nickel[1] |

| Catalyst Loading | 1-10% (w/w of nitrile)[1] |

| Hydrogen Pressure | 1-20 MPa[1] |

| Preferred H₂ Pressure | 10 MPa[1] |

| Reaction Temperature | 50-200 °C[1] |

| Preferred Temperature | 125 °C[1] |

| Reaction Time | 2-10 hours[1] |

| Preferred Reaction Time | 5 hours[1] |

| Purification | Vacuum Distillation (140°C/5mmHg)[1] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectral data available.[3][4] |

| ¹³C NMR | Spectral data available.[3] |

| FTIR | Peaks associated with N-H bending and stretching are observed at 1597 cm⁻¹ and 3358 cm⁻¹, respectively.[5] |

| Mass Spectrometry | Molecular Weight: 125.17 g/mol .[6] |

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the two-step synthesis.

References

- 1. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

1-(3-Aminopropyl)imidazole chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(3-Aminopropyl)imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with an aminopropyl group. This structure imparts both basicity, from the primary amine and the imidazole nitrogen, and potential for hydrogen bonding, making it a versatile building block in chemical synthesis.

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 5036-48-6[1][2][3] |

| Molecular Formula | C₆H₁₁N₃[1][3][4] |

| Molecular Weight | 125.17 g/mol [1][2][4] |

| IUPAC Name | 3-(1H-imidazol-1-yl)propan-1-amine[5] |

| Synonyms | N-(3-Aminopropyl)imidazole, 1H-Imidazole-1-propanamine, 3-(1-Imidazolyl)-1-propylamine[1][3][6] |

| InChI | 1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2[2][3] |

| InChIKey | KDHWOCLBMVSZPG-UHFFFAOYSA-N[1][2][3] |

| SMILES | NCCCn1ccnc1[2][7] |

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[4][8] It is miscible with water.[4]

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless liquid[4][8] |

| Melting Point | -68 °C[4][8] |

| Boiling Point | 296 °C[4][8] |

| Density | 1.049 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | 1.519[2][4] |

| Flash Point | >110 °C (>230 °F)[4] |

| Water Solubility | Miscible[4] |

| pKa | 9.08 ± 0.10 (Predicted)[4] |

Spectroscopic Data Infrared (IR) and mass spectrometry data for this compound are available through the NIST Chemistry WebBook.[1][3]

Synthesis Protocols

A common industrial synthesis method involves a two-step process starting from imidazole and acrylonitrile (B1666552).[9]

Experimental Protocol: Two-Step Synthesis [9]

Step 1: Cyanoethylation of Imidazole

-

Reactants: Imidazole and acrylonitrile are used as the primary raw materials. The molar ratio of imidazole to acrylonitrile typically ranges from 1:1 to 1:5.[9]

-

Reaction Conditions: The reactants are stirred in a suitable solvent. The reaction is carried out at a temperature between 30°C and 70°C for 1 to 10 hours.[9]

-

Product: This step yields N-cyanoethyl imidazole.

Step 2: Hydrogenation of N-cyanoethyl imidazole

-

Catalyst: Raney nickel is used as the catalyst for the reduction.[9]

-

Reaction Conditions: The N-cyanoethyl imidazole intermediate is subjected to hydrogenation. The reaction is conducted under a hydrogen pressure of 1–20 MPa and a temperature of 50–200°C, with stirring for 2–10 hours.[9] A more specific condition mentioned is a hydrogen pressure of 10 MPa at 125°C for 5 hours.[9]

-

Final Product: The hydrogenation of the nitrile group yields the primary amine, resulting in the final product, this compound.

This method is noted for its use of readily available raw materials and mild reaction conditions.[9]

Caption: Synthesis workflow of this compound.

Biological and Chemical Applications

While the imidazole moiety is a core component of many biologically active molecules, including antifungal and anticancer agents, specific signaling pathway interactions for this compound itself are not extensively documented in the reviewed literature.[10][11][12] The primary applications of this compound are as a chemical intermediate and a functional monomer.

Key Applications:

-

Curing Agent: It serves as an excellent liquid imidazole curing agent for epoxy resins, offering high activity and a long pot life without crystallizing in cold conditions.[9]

-

Monomer for pH-Sensitive Polymers: this compound is utilized in the synthesis of pH-sensitive polyaspartamide derivatives and amphiphilic polymers.[2][4] These smart polymers have applications in drug delivery systems, where a change in pH (e.g., in endosomal compartments or tumor microenvironments) can trigger the release of a therapeutic cargo.

-

Intermediate in Organic Synthesis: It acts as a versatile building block for creating more complex molecules. For instance, it can be reacted with isocyanates to form urea (B33335) derivatives, as demonstrated in the synthesis of phenylurea propyl imidazole (PUPI), a thermal latent curing agent.[13]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Hazard Summary

| Hazard Class | Statement |

|---|---|

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[6] |

| Serious Eye Damage | Category 1: Causes serious eye damage.[6] |

| Aquatic Hazard | Harmful to aquatic organisms with long-lasting effects.[6][14] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.[14]

-

Personal Protection:

-

Incompatible Materials: Avoid strong oxidizing agents.[6][14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[6]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician immediately.[14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6][15]

References

- 1. This compound [webbook.nist.gov]

- 2. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]

- 5. A14169.30 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [stenutz.eu]

- 8. This compound, CAS No. 5036-48-6 - iChemical [ichemical.com]

- 9. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imp.kiev.ua [imp.kiev.ua]

- 12. longdom.org [longdom.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatile Role of 1-(3-Aminopropyl)imidazole in Modern Chemistry and Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazole is a versatile bifunctional molecule incorporating both a primary amine and an imidazole (B134444) ring. This unique structure imparts a range of chemical properties that have made it a valuable building block and functional component in diverse fields, from polymer chemistry and materials science to medicinal chemistry and drug delivery. Its imidazole moiety offers a nucleophilic and basic nitrogen, a protonatable site for pH-sensitivity, and the ability to coordinate with metal ions. The primary amine provides a reactive handle for covalent modification and incorporation into larger molecular architectures. This guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the development of advanced materials and as a precursor for pharmacologically active agents.

Core Applications of this compound

The utility of this compound spans several key scientific domains. It is prominently used in the synthesis of pH-sensitive polymers for controlled drug release, as a highly effective curing agent for epoxy resins, a versatile ligand in catalysis, and as a foundational scaffold for the synthesis of novel therapeutic agents.

pH-Sensitive Polymers for Advanced Drug Delivery

A significant application of this compound is in the creation of "smart" polymers that respond to changes in pH.[1][2][3][4][5][6][7] The imidazole ring has a pKa in the range of 5.0-6.5, which is physiologically relevant.[8] At neutral or physiological pH (around 7.4), the imidazole is largely unprotonated and hydrophobic. In more acidic environments, such as those found in tumor microenvironments or within endosomes (pH ≤ 6.5), the imidazole ring becomes protonated, leading to a positive charge and increased hydrophilicity.[8] This transition can trigger conformational changes in the polymer, leading to the disassembly of nanoparticles and the release of an encapsulated drug.[8][9]

This pH-responsive behavior is exploited in the design of nanocarriers for targeted cancer therapy.[8] Anticancer drugs can be encapsulated within nanoparticles formulated from polymers grafted with this compound. These nanoparticles can circulate in the bloodstream at physiological pH and preferentially release their payload in the acidic vicinity of a tumor, enhancing therapeutic efficacy while minimizing systemic toxicity.[8]

A representative protocol for synthesizing a pH-sensitive dextran (B179266) derivative by grafting this compound is as follows:[10]

-

Modification of Dextran: Dextran is first modified to introduce carboxylic acid groups. This can be achieved by reacting dextran with succinic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The resulting carboxylated dextran (coohDCA) is then purified by dialysis and lyophilized.[10]

-

Activation of Carboxylic Acids: The coohDCA is dissolved in a suitable buffer (e.g., MES solution at pH 5.5). N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added to activate the carboxylic acid groups.[10]

-

Grafting of this compound: this compound is then added to the reaction mixture. The primary amine of this compound reacts with the activated carboxylic acids on the dextran backbone to form stable amide bonds.[10]

-

Purification: The final product, the dextran-grafted this compound (DCA/API), is purified by dialysis against deionized water to remove unreacted reagents and byproducts, followed by lyophilization.[10]

Diagram of pH-Sensitive Drug Delivery

Caption: Mechanism of drug release from a pH-sensitive nanocarrier.

Curing Agent for Epoxy Resins

This compound and its derivatives are employed as highly effective thermal latent curing agents for epoxy resins.[11][12][13] Latent curing agents are compounds that are inactive at room temperature but initiate the curing process upon heating. This property is highly desirable for one-component epoxy resin (OCER) systems, as it provides a long shelf-life and allows for controlled curing.[11]

The imidazole moiety acts as a catalyst for the anionic polymerization of the epoxy resin, while the amine group can also participate in the curing reaction.[5][12] To enhance its latency, this compound can be reacted with a molecule like phenyl isocyanate to form a blocked adduct, such as Phenylurea Propyl Imidazole (PUPI).[11][13] This adduct is stable at ambient temperatures but dissociates upon heating to release the active imidazole catalyst.

The performance of Phenylurea Propyl Imidazole (PUPI) as a thermal latent curing agent for Diglycidylether Bisphenol A (DGEBA) resin has been quantitatively evaluated.[11][13]

| Curing Temperature (°C) | Curing Time (min) | Conversion (%) |

| 140 | 1.95 | 99.3 |

| 120 | 5.17 | 97.6 |

| 100 | 15.50 | Incomplete |

| 80 | 38.65 | 85.0 (after 3h) |

Table 1: Curing performance of a DGEBA epoxy resin formulated with PUPI as a thermal latent curing agent.[11]

The following is a detailed protocol for the synthesis of PUPI:[11][13]

-

Materials: this compound, phenyl isocyanate, and dichloromethane (B109758) (DCM).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add phenyl isocyanate (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.

-

The resulting product, PUPI, can be characterized by ¹H NMR and FTIR spectroscopy.[11][13]

-

Diagram of PUPI Synthesis

Caption: Reaction scheme for the synthesis of PUPI.

Building Block in Medicinal Chemistry

The imidazole ring is a common motif in many biologically active compounds and approved drugs.[7][14][15][16] this compound serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications.[9][14][17] Its ability to be readily modified at both the imidazole and amine functionalities allows for the creation of diverse chemical libraries for drug discovery.

Derivatives of this compound have been investigated for a range of pharmacological activities, including:

-

Antimicrobial Agents: It has been used to synthesize Schiff base ligands that, when complexed with silver(I), exhibit moderate antibacterial activity against strains such as S. aureus, MRSA, E. coli, and P. aeruginosa.[8]

-

Antihypertensive and Antifungal Agents: The compound is a known intermediate in the development of these classes of drugs.[9]

-

Neurological Disorder Therapeutics: Its structure is amenable to modification for targeting neurotransmitter systems.[9]

Diagram of this compound Applications

Caption: Overview of the main application areas for this compound.

Conclusion

This compound is a chemical entity of significant interest to researchers in both academic and industrial settings. Its unique combination of a reactive primary amine and a functional imidazole ring makes it a highly adaptable molecule. From creating sophisticated, environmentally responsive polymers for targeted drug delivery to enhancing the performance and processability of industrial materials like epoxy resins, its applications are both broad and impactful. As a readily available and versatile building block, this compound is poised to continue to play a crucial role in the development of new technologies and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its further exploration and application in research and development.

References

- 1. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 9. Phase transition behavior of novel pH-sensitive polyaspartamide derivatives grafted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spm.com.cn [spm.com.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 16. imp.kiev.ua [imp.kiev.ua]

- 17. Research Portal [openresearch.surrey.ac.uk]

An In-Depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS: 5036-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)imidazole, CAS number 5036-48-6. It covers its physicochemical properties, synthesis, and known applications, with a focus on its role in materials science and as a versatile chemical intermediate. This document also reviews the broader biological context of imidazole-containing compounds, while noting the absence of specific antimicrobial and signaling pathway data for this particular molecule in the current literature. Detailed experimental protocols for its synthesis and a key derivatization reaction are provided to support practical laboratory applications.

Introduction

This compound is a clear, colorless to light yellow liquid with the molecular formula C₆H₁₁N₃.[1][2] Its structure, featuring both a primary amine and an imidazole (B134444) ring, makes it a valuable bifunctional building block in organic synthesis and materials science. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural component in numerous biologically active molecules, including the amino acid histidine.[3] This has led to broad interest in imidazole derivatives for pharmaceutical development.[3] This guide aims to consolidate the available technical data on this compound to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

The known physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Melting Point | -68 °C | [1] |

| Boiling Point | 296 °C | [1] |

| Density | 1.049 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5170-1.5210 | [2] |

| Flash Point | 154 °C (309.2 °F) | [4] |

| Water Solubility | Miscible | [1] |

| pKa | 9.08 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features/Notes | Reference(s) |

| ¹H NMR | Data available in various solvents (e.g., CDCl₃). | |

| ¹³C NMR | Data available. | [3] |

| IR Spectrum | Gas-phase spectrum available from NIST. | |

| Mass Spectrum (EI) | Mass spectrum available from NIST. |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from imidazole and acrylonitrile (B1666552). This is followed by the catalytic hydrogenation of the resulting intermediate.

Synthesis of this compound

This protocol is based on a method described in the patent literature, which offers a high yield and uses readily available starting materials.

Workflow for the Synthesis of this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-Cyanoethylimidazole

-

To a three-necked flask, add 6.80 g (0.1 mol) of imidazole, 50 mL of anhydrous ethanol, and 5.83 g (0.11 mol) of acrylonitrile.[4]

-

Raise the temperature to 50°C and stir the reaction mixture at this temperature for 5 hours.[4]

-

After the reaction is complete, remove the solvent and any unreacted acrylonitrile by distillation to obtain N-cyanoethylimidazole as a colorless liquid. The reported yield is approximately 95%.[4]

Step 2: Hydrogenation of N-Cyanoethylimidazole

-

In a three-necked flask, add 50 mL of anhydrous methanol and cool it to 0°C.[4]

-

Saturate the methanol with ammonia gas.[4]

-

Transfer the ammoniated methanol to a 100 mL high-pressure autoclave.[4]

-

Add 6.05 g of N-cyanoethylimidazole and 0.3 g of Raney nickel catalyst to the autoclave.[4]

-

Purge the autoclave with nitrogen gas to remove the air.[4]

-

Pressurize the autoclave with hydrogen gas to 10 MPa.[4]

-

Heat the reaction mixture to 125°C and stir for 5 hours.[4]

-

After the reaction, cool the autoclave, vent the hydrogen, and open it.[4]

-

Transfer the reaction mixture out and rinse the autoclave with 50 mL of methanol.[4]

-

Filter the combined solution to remove the Raney nickel catalyst.[4]

-

Distill off the solvent from the filtrate.[4]

-

Perform vacuum distillation on the residue, collecting the fraction at 140°C / 5 mmHg to obtain this compound. The reported yield is approximately 82% based on N-cyanoethylimidazole.[4]

Example of Application: Synthesis of Phenylurea Propyl Imidazole (PUPI)

This compound is used as a starting material for the synthesis of other valuable compounds. An example is the synthesis of Phenylurea Propyl Imidazole (PUPI), a thermal latent curing agent for epoxy resins.

Experimental Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.75 g (0.029 mol) of this compound in 60 mL of dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add 3.57 g (0.029 mol) of phenyl isocyanate dropwise to the cooled solution.

-

Allow the solution to gradually warm to room temperature and stir for 24 hours.

-

The resulting product, PUPI, can then be isolated and characterized.

Applications

This compound is a versatile molecule with applications primarily in polymer chemistry and materials science.

-

Synthesis of pH-Sensitive Polymers: It has been used in the synthesis of pH-sensitive polyaspartamide derivatives and amphiphilic polymers. These polymers have potential applications in drug delivery systems, where a change in pH can trigger the release of a therapeutic agent.[4]

-

Epoxy Resin Curing Agent: The imidazole ring can act as a catalyst for the curing of epoxy resins. Derivatives of this compound, such as PUPI, have been investigated as thermal latent curing agents, which remain inactive at room temperature and initiate curing only upon heating.

-

Intermediate in Pharmaceutical Synthesis: As a bifunctional molecule, it serves as a building block for more complex molecules with potential therapeutic applications, including antihypertensive and antifungal agents.

-

Proton Exchange Membranes: It has been used to functionalize polymers like poly(vinyl chloride) to create high-temperature proton exchange membranes for fuel cell applications.

Biological Activity

The imidazole ring is a common motif in many biologically active compounds, and imidazole derivatives as a class have been shown to possess a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3]

However, a thorough review of the current scientific literature reveals a lack of specific quantitative data on the biological activity of this compound itself. While it is used as a precursor to synthesize compounds that are then tested for biological activity, the parent compound's own activity, such as its Minimum Inhibitory Concentration (MIC) against various microbial strains, is not well-documented in publicly available research. One study noted its use in synthesizing derivatives for antimicrobial testing, but did not report the MIC of this compound.[3] Another study mentioned its inhibitory activity against β-glucosidase in a dose-dependent manner, but did not provide a specific IC₅₀ or MIC value.

This represents a significant gap in the understanding of this molecule and suggests an opportunity for future research to explore its potential antimicrobial or other biological activities.

Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways such as the Wnt or HSF-1 pathways. Research into the effects of imidazole-containing compounds on these pathways has focused on more complex molecules.

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Some small molecules, including some with heterocyclic cores, have been shown to modulate this pathway. However, no studies have specifically implicated this compound in this context.

HSF-1 Signaling Pathway: The Heat Shock Factor 1 (HSF-1) pathway is a key regulator of the cellular stress response. While some imidazole derivatives have been investigated for their effects on stress-related pathways, a direct link to this compound has not been established.

The potential for this molecule to interact with these or other signaling pathways remains an open area for investigation.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard Information

| Hazard Class | GHS Codes | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | H302 | P264, P270, P301+P312+P330 |

| Skin Corrosion (Category 1B) | H314 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |

| Serious Eye Damage (Category 1) | H314 | P280, P305+P351+P338+P310 |

| Hazardous to the Aquatic Environment, Chronic (Category 3) | H412 | P273 |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area or under a fume hood.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Keep under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established applications, particularly in polymer and materials science. Its synthesis is achievable through a high-yield, two-step process. While the broader class of imidazole derivatives exhibits a wide range of biological activities, there is a notable lack of specific data for this compound in the current literature regarding its antimicrobial properties and its potential role in cellular signaling pathways. This guide provides a solid foundation for researchers working with this compound and highlights areas where further investigation is warranted to fully elucidate its biological potential.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Mechanism of Action: A Technical Guide to 1-(3-Aminopropyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Aminopropyl)imidazole is a versatile imidazole (B134444) derivative utilized across various scientific domains, from pharmaceutical synthesis to materials science. While its role as a synthetic building block is well-established, its intrinsic biological activity is less characterized. This technical guide consolidates the current understanding of the core mechanism of action of this compound, focusing on its direct molecular interactions and providing detailed experimental methodologies for its characterization. The primary identified mechanism is the reversible inhibition of the enzyme β-glucosidase. This document serves as a comprehensive resource for researchers investigating the biological effects of this compound and other imidazole-based compounds.

Introduction

Imidazole and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a vast array of biological activities, including antifungal, antibacterial, antihistaminic, and anticancer properties.[1][2][3] this compound, specifically, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and as a ligand in coordination chemistry.[4] Beyond its synthetic utility, recent evidence has pointed towards a direct pharmacological effect: the inhibition of β-glucosidase.[4] This guide provides an in-depth examination of this primary mechanism of action.

Core Mechanism of Action: β-Glucosidase Inhibition

The principal, experimentally demonstrated biological activity of this compound is its ability to act as a reversible inhibitor of β-glucosidase (EC 3.2.1.21).[4] β-Glucosidases are hydrolytic enzymes that catalyze the cleavage of β-glycosidic bonds in various glycosides, playing crucial roles in carbohydrate metabolism and cellular function.

The inhibition of β-glucosidase by this compound has been shown to be dose-dependent.[4] While the precise inhibition kinetics for this specific derivative have not been fully elucidated, the parent compound, imidazole, is known to inhibit β-glucosidase through a partial competitive mechanism.[5][6] In this model, the inhibitor can bind to the enzyme's active site, reducing the substrate's affinity without affecting the maximum rate of product formation.[6] It is plausible that this compound follows a similar inhibitory pattern.

Signaling Pathway and Molecular Interaction

The mechanism of action is a direct enzymatic inhibition rather than a complex signaling cascade. The imidazole moiety is proposed to interact with the active site of the β-glucosidase enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nano-ntp.com [nano-ntp.com]

- 6. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(3-Aminopropyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6), a versatile building block in pharmaceutical research and development. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel. This document summarizes key safety data, outlines emergency protocols, and provides visual workflows to ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment prior to handling the substance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |

| Boiling Point | 296 °C | [2][3] |

| Melting Point | -68 °C | [2][3] |

| Flash Point | 154 °C (309.2 °F) | [5] |

| Density | 1.049 g/mL at 25 °C | [1][2] |

| Solubility in Water | Miscible | [2][3] |

| Refractive Index | n20/D 1.519 | [1][2] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Classification | Reference |

| Acute Oral Toxicity | Harmful if swallowed | - | Category 4 | [5][6][7] |

| Skin Corrosion/Irritation | Causes severe skin burns | - | Category 1B | [5][6][7] |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | Category 1 | [5][6][7] |

| Aquatic Toxicity (Fish) | LC50: 320 - 460 mg/L (96 h) | Leuciscus idus (Ide) | - | [8] |

| Aquatic Toxicity (Invertebrates) | EC50: > 120 mg/L (48 h) | Daphnia magna (Water Flea) | - | [8] |

| Aquatic Toxicity (Algae) | EC50: 50.8 mg/L (72 h) | Desmodesmus subspicatus | - | [8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols for Safety Assessment

Skin Corrosion/Irritation Testing (Based on OECD Guideline 431 & 439)

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

-

Principle: This test assesses the potential of a chemical to cause skin corrosion by measuring its effect on a reconstructed human epidermis model. Cell viability is determined after exposure to the test chemical.

-

Methodology:

-

Prepare the RhE tissue cultures according to the manufacturer's instructions.

-

Apply a defined amount of this compound to the surface of the tissue.

-

Expose the tissue to the chemical for specific time points (e.g., 3 minutes, 1 hour).

-

After exposure, rinse the tissue to remove the chemical.

-

Assess cell viability using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by metabolically active cells.

-

Corrosive materials are identified by their ability to decrease cell viability below defined threshold levels.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

-

Principle: Similar to the corrosion test, this method evaluates the potential of a chemical to cause skin irritation by measuring cell viability in an RhE model after a shorter exposure period.

-

Methodology:

-

Follow the same initial steps as the corrosion test.

-

The exposure time is typically shorter (e.g., 60 minutes).

-

After exposure and rinsing, the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of inflammatory responses.

-

Cell viability is then assessed using the MTT assay.

-

A chemical is classified as an irritant if the mean cell viability is below a certain threshold (e.g., ≤ 50%).

-

Acute Oral Toxicity Assessment (Based on OECD Guideline 420)

Acute Oral Toxicity - Fixed Dose Procedure

-

Principle: This method is used to identify a dose that causes signs of toxicity but no mortality. It allows for classification into one of the GHS categories for acute oral toxicity.

-

Methodology:

-

Healthy, young adult rodents (typically rats) are used.

-

The test substance is administered in a single oral dose.

-

Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

-

The study is conducted in a stepwise manner, starting with a dose expected to be non-lethal. Depending on the outcome, the dose for the next step is increased or decreased.

-

The GHS classification is determined based on the dose at which toxicity or mortality is observed. For Category 4 ("Harmful if swallowed"), the LD50 is in the range of 300 to 2000 mg/kg body weight.

-

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5][8]

-

Skin Protection:

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5][8]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mist.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[5][8]

-

Store under an inert atmosphere to prevent degradation.[5][8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[6][8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[6][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][8]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5][9]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, provide visual guidance for key safety and handling procedures.

Caption: Standard Laboratory Workflow for Handling this compound.

Caption: Logical Flow for Risk Assessment of this compound.

Caption: First Aid Response Flowchart for this compound Exposure.

Disclaimer

This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the specific hazards and safe handling procedures for this compound before commencing any work. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nilu.com [nilu.com]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Skin Sensitization Induced by Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]

An In-Depth Technical Guide to the Solubility of 1-(3-Aminopropyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(3-Aminopropyl)imidazole, a versatile molecule employed in various chemical syntheses, including the development of pH-sensitive polymers and as a curing agent. Understanding its solubility profile is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a polar imidazole (B134444) ring and a primary amine group, capable of hydrogen bonding, as well as a non-polar three-carbon propyl chain. This amphiphilic nature dictates its solubility characteristics across a range of solvents.

Solubility Profile of this compound

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Miscible[1][2][3][4][5][6] | The primary amine and imidazole ring readily form hydrogen bonds with water molecules. |

| Methanol | Miscible (Predicted) | As a polar protic solvent, it is expected to be an excellent solvent due to hydrogen bonding. | |

| Ethanol | Miscible (Predicted) | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Its use as a solvent in synthetic procedures indicates good solubility. |

| Acetone (B3395972) | Soluble (Predicted) | The polarity of acetone should allow for favorable dipole-dipole interactions. | |

| Ethyl Acetate | Moderately Soluble (Predicted) | Expected to be a moderate solvent; polarity is lower than ketones and alcohols. | |

| Non-Polar | Toluene (B28343) | Sparingly Soluble (Predicted) | The non-polar aromatic nature of toluene is less compatible with the polar functional groups of the molecule. |

| Hexane | Insoluble (Predicted) | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar parts of the molecule. |

Note: "Miscible" indicates that the substance dissolves in all proportions. "Predicted" solubility is based on chemical structure and the principle of "like dissolves like." Experimental verification is recommended for specific applications.

A calculated LogP (octanol-water partition coefficient) value of approximately -0.57 to 0.232 suggests a higher preference for the aqueous phase over a non-polar lipid phase, which aligns with its high water solubility.[7]

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, providing levers for control in experimental and manufacturing settings.

Caption: Key factors affecting the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated pH meter for aqueous solutions)

Experimental Workflow:

Caption: A typical workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account all dilution factors. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. This compound, CAS No. 5036-48-6 - iChemical [ichemical.com]

- 2. N-(3-Aminopropyl)-imidazole CAS#: 5036-48-6 [m.chemicalbook.com]

- 3. This compound CAS 5036-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N-(3-Aminopropyl)imidazole, 98% 50 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 5. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]

- 6. products.basf.com [products.basf.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Spectroscopic data for 1-(3-Aminopropyl)imidazole (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Aminopropyl)imidazole, a versatile building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual representation of the analytical workflow are included to facilitate the replication and interpretation of these results.

Spectroscopic Data

The following sections summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47 | s | 1H | H-2 (imidazole) |

| 7.07 | s | 1H | H-4 (imidazole) |

| 6.89 | s | 1H | H-5 (imidazole) |

| 3.96 | t | 2H | N-CH₂ (propyl) |

| 2.73 | t | 2H | CH₂-NH₂ (propyl) |

| 1.98 | p | 2H | CH₂-CH₂-CH₂ (propyl) |

| 1.45 | s | 2H | NH₂ |

s = singlet, t = triplet, p = pentet

¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 137.1 | C-2 (imidazole) |

| 129.0 | C-4 (imidazole) |

| 118.8 | C-5 (imidazole) |

| 46.5 | N-CH₂ (propyl) |

| 41.6 | CH₂-NH₂ (propyl) |

| 34.0 | CH₂-CH₂-CH₂ (propyl) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound confirms the presence of its key structural features.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3288 | Strong, Broad | N-H stretch (amine) |

| 3110 | Medium | C-H stretch (imidazole) |

| 2935, 2870 | Medium | C-H stretch (aliphatic) |

| 1595 | Medium | N-H bend (amine) |

| 1508, 1458 | Medium | C=C and C=N stretch (imidazole ring) |

| 1080 | Strong | C-N stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 40 | [M - CH₂NH₂]⁺ |

| 82 | 85 | [M - C₂H₅N]⁺ |

| 68 | 30 | Imidazole ring fragment |

| 54 | 25 | [C₃H₄N]⁺ |

| 41 | 35 | [C₃H₅]⁺ |

Experimental Protocols

The following protocols outline the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A thin film of neat this compound liquid was placed between two sodium chloride (NaCl) plates.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: A small amount of the liquid sample was introduced into the ion source via a direct insertion probe.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-200

-

Scan Speed: 1 scan/s

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of 1-(3-Aminopropyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(3-Aminopropyl)imidazole. Due to the limited availability of direct TGA data for this specific compound in published literature, this guide synthesizes information from safety data sheets and studies on its derivatives to infer its thermal stability and decomposition profile. A detailed, representative experimental protocol for conducting TGA on this and similar compounds is also provided.

Introduction to this compound and its Thermal Properties

This compound is a versatile molecule featuring both a primary amine and an imidazole (B134444) ring, making it a valuable building block in the synthesis of various compounds, including ionic liquids and active pharmaceutical ingredients. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.

Inferred Thermal Stability and Decomposition

Safety Data Sheets (SDS) indicate that this compound is stable under normal storage conditions.[1][2][3] Upon heating, it is expected to decompose, releasing hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

A study on Phenylurea Propyl Imidazole (PUPI), a derivative synthesized from this compound, provides significant insight into its thermal decomposition. The TGA of PUPI shows a two-step decomposition process. The second decomposition stage, occurring in the range of 330-500 °C , is attributed to the degradation of the this compound moiety.[4] This suggests that the thermal decomposition of neat this compound likely occurs within this temperature range.

Table 1: Physical Properties of this compound

| Property | Value |

| Boiling Point | 296 °C |

| Flash Point | >110 °C (>230 °F) |

| Melting Point | -68 °C |

Note: The boiling point indicates a relatively high thermal stability at atmospheric pressure.

Representative Experimental Protocol for TGA

The following is a detailed experimental protocol for performing thermogravimetric analysis on this compound or similar liquid amine compounds. This protocol is based on methodologies reported for related imidazole derivatives.[4]

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Materials:

-

This compound sample

-

Inert gas (e.g., high-purity nitrogen or argon)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Set the purge gas (e.g., nitrogen) to a constant flow rate, typically between 20 and 100 mL/min, to provide an inert atmosphere and remove decomposition products.[4]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample, typically between 5 and 15 mg, into a TGA sample pan.

-

-

TGA Measurement:

-

Place the sample pan into the TGA furnace.

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Program the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 25 °C to 600 °C.[4]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature intervals.

-

Visualizations

Experimental Workflow for TGA

Caption: Experimental workflow for thermogravimetric analysis.

Inferred Thermal Decomposition Pathway

Caption: Inferred thermal decomposition pathway for this compound.

Conclusion

While direct TGA data for this compound is scarce, a combination of safety data and analysis of its derivatives provides a strong indication of its thermal stability. The compound is expected to be stable up to approximately 330 °C, after which it undergoes significant decomposition. The provided experimental protocol offers a robust methodology for researchers and professionals to conduct their own thermogravimetric analysis to obtain precise data for their specific applications. The visualizations included in this guide serve to clarify the experimental process and the inferred chemical transformations during thermal degradation.

References

Methodological & Application

Application Notes and Protocols: 1-(3-Aminopropyl)imidazole as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-(3-Aminopropyl)imidazole and its derivatives as effective curing agents for epoxy resins. This document is intended for professionals in research and development who require a thorough understanding of the curing process, from material preparation to the characterization of the final cured product.

Introduction

This compound is a versatile curing agent for epoxy resins, valued for its dual functionality. The primary amine group engages in addition reactions with epoxy groups, while the imidazole (B134444) ring can initiate anionic homopolymerization of the epoxy resin.[1][2] This dual mechanism can lead to a highly cross-linked network, resulting in cured materials with desirable thermal and mechanical properties. To control the reactivity and achieve a longer pot life, derivatives of this compound, such as Phenylurea Propyl Imidazole (PUPI), have been developed as thermal latent curing agents.[3][4] These agents remain inactive at ambient temperatures and initiate the curing process only upon heating.[3]

This document will focus on the application of a thermally latent derivative, Phenylurea Propyl Imidazole (PUPI), for which detailed experimental data is available, and will also provide general guidance on the use of imidazole-based curing agents.

Curing Mechanism

The curing of epoxy resins with this compound involves two primary reactions:

-

Amine Addition: The active hydrogen atoms on the primary amine group of this compound react with the epoxy groups of the resin through a nucleophilic addition mechanism. This reaction contributes to the initial chain extension and network formation.

-

Anionic Homopolymerization: The tertiary amine of the imidazole ring acts as a Lewis base catalyst, initiating the anionic ring-opening polymerization of the epoxy groups. This process is particularly effective at elevated temperatures and leads to a high degree of cross-linking.[1]

The combination of these mechanisms results in a densely cross-linked polymer network, imparting high thermal stability and mechanical strength to the cured epoxy.

Experimental Protocols

The following protocols are based on the use of Phenylurea Propyl Imidazole (PUPI), a derivative of this compound, with Diglycidylether of Bisphenol A (DGEBA) epoxy resin.[3][4] These can be adapted for use with unmodified this compound, though adjustments to the curing schedule will be necessary due to its higher reactivity at lower temperatures.

Synthesis of Phenylurea Propyl Imidazole (PUPI)[3][4]

This protocol describes the synthesis of a thermal latent curing agent from this compound and phenyl isocyanate.

Materials:

-

This compound (≥97%)

-

Phenyl isocyanate (≥99.8%)

-

Dichloromethane (DCM) (≥99.8%)

-

100 mL round-bottom flask

-

Magnetic stir bar

-

Ice bath

Procedure:

-

Add this compound (3.75 g, 0.029 mol) and 60 mL of DCM to the round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add phenyl isocyanate (3.57 g, 0.029 mol) dropwise into the flask while stirring.

-

Allow the solution to gradually warm to room temperature.

-

Continue stirring for 24 hours.

-

The resulting product, PUPI, can be isolated and dried for further use.

Preparation of One-Component Epoxy Resin (OCER) Formulation[3][4]

Materials:

-

Phenylurea Propyl Imidazole (PUPI)

-

Diglycidylether of Bisphenol A (DGEBA) epoxy resin (EEW: 170.2 g/mol )

-

Homogenizer

-

Glass vial

Procedure:

-

Weigh PUPI (0.35 g) and DGEBA (5.0 g) into a glass vial. This corresponds to a 5 mol % concentration of PUPI in the mixture.

-

Mix the components using a homogenizer at 1000 rpm for 5 minutes at ambient temperature to achieve a uniform dispersion.

-

The resulting mixture is a one-component epoxy resin system that is stable for up to 3 days at room temperature.[3]

Curing Protocol

The prepared OCER can be cured using a thermal process. The following is a typical multi-step curing schedule for an imidazole-cured epoxy system, which can be adapted based on the specific application and desired properties.[5]

Procedure:

-

Pour the OCER mixture into a mold.

-

Pre-cure at a lower temperature (e.g., 60-80°C) for a specified time to increase viscosity and prevent voids.

-

Follow with a primary curing step at a higher temperature (e.g., 100-120°C).

-

Complete the cure with a post-curing step at an even higher temperature (e.g., 140°C) to ensure maximum cross-linking.

A specific curing schedule for a self-healing imidazole-cured epoxy is: 100°C for 2 hours, followed by 120°C for 4 hours, and finally 140°C for 5 hours.[5]

Characterization of Curing Behavior and Thermal Properties

Differential Scanning Calorimetry (DSC):

DSC is used to determine the curing characteristics, such as onset temperature, peak exothermic temperature, and degree of conversion.[3][4]

Experimental Parameters:

-

Heating Rate: Typically 2-10 °C/min.

-

Temperature Range: Ambient to 300 °C for dynamic scans.

-

Atmosphere: Nitrogen or air.

Procedure:

-

Place a small sample (5-10 mg) of the uncured OCER into an aluminum DSC pan.

-

Perform a dynamic scan by heating the sample at a constant rate to determine the overall curing profile.

-

For isothermal analysis, heat the sample to a specific temperature and hold for a set time to measure the extent of cure at that temperature.[3][4]

Quantitative Data

The following tables summarize the quantitative data obtained from the characterization of an epoxy resin system cured with PUPI.[3][4]

Table 1: Dynamic DSC Curing Characteristics of DGEBA with 5 mol % PUPI[3][4]

| Parameter | Value |

| Onset Temperature (°C) | 104 |

| Peak Temperature (°C) | 131 |

| Enthalpy of Curing (J/g) | 439.62 |

Table 2: Isothermal Curing of DGEBA with 5 mol % PUPI[3][4]

| Curing Temperature (°C) | Curing Time (min) | Conversion (%) |

| 80 | 38.65 | 85.0 |

| 100 | 15.50 | Incomplete |

| 120 | 5.17 | 97.6 |

| 140 | 1.95 | 99.3 |

Table 3: PUPI as an Accelerator for Dicyandiamide (DICY) Curing Agent[3][4]

| PUPI Concentration (mol %) | Onset Temperature (°C) | Peak Temperature (°C) |

| 0 (DICY only) | 173 | 204 |

| 1 | 111 | 155 |

| 5 | 97 | 135 |

| 10 | 72 | 122 |

Mechanical Properties

Signaling Pathways and Logical Relationships

The curing of epoxy resins with imidazole-based curing agents can be represented as a series of interconnected processes.

Conclusion

This compound and its derivatives are highly effective curing agents for epoxy resins, capable of producing materials with excellent thermal and mechanical properties. The use of modified, thermally latent versions like PUPI allows for the formulation of stable one-component systems with controlled curing profiles. The provided protocols and data serve as a valuable resource for researchers and scientists in the development of advanced epoxy-based materials. Further investigation into the mechanical properties of epoxy resins cured with unmodified this compound is recommended for a more complete understanding of its performance characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-(3-Aminopropyl)imidazole in High-Temperature Proton Exchange Membrane Synthesis

Abstract